molecular formula C23H20Cl3N3O2S B3127714 2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338423-59-9

2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

Cat. No.: B3127714
CAS No.: 338423-59-9
M. Wt: 508.8 g/mol
InChI Key: ZMCJLFIFDDWWIY-UHFFFAOYSA-N
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Description

2,3,4-Trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338423-59-9) is a synthetic benzimidazole-derivative compound offered with a guaranteed purity of >90% . This chemical is intended for research and laboratory use only and is not approved for diagnostic, therapeutic, or personal use. Benzimidazole scaffolds bearing benzenesulfonamide groups are of significant interest in medicinal chemistry and antiviral research. Structural analogues of this compound have been investigated as potent inhibitors targeting vital viral proteins . For instance, research into similar benzenesulfonamide-containing phenylalanine derivatives has demonstrated their potential as HIV-1 Capsid (CA) protein inhibitors, which can disrupt both early and late stages of the viral replication cycle . Furthermore, other benzimidazole-based compounds have shown activity as non-nucleoside inhibitors (NNIs) of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), acting through an allosteric mechanism to prevent viral replication . The presence of the trichlorobenzenesulfonamide moiety in this particular compound suggests potential for high-affinity binding to specific biological targets, making it a valuable chemical tool for investigating novel therapeutic pathways and conducting structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2,3,4-trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl3N3O2S/c1-13-5-4-6-16(9-13)11-29-12-27-23-18(29)10-14(2)15(3)22(23)28-32(30,31)19-8-7-17(24)20(25)21(19)26/h4-10,12,28H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCJLFIFDDWWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C(=C(C=C4)Cl)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501114754
Record name 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338423-59-9
Record name 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338423-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-Trichloro-N-[5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-benzimidazol-4-yl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501114754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,3,4-Trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS No. 338423-59-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The molecular formula of the compound is C23H20Cl3N3O2SC_{23}H_{20}Cl_3N_3O_2S, with a molecular weight of 508.85 g/mol. The compound features a complex structure that includes a benzenesulfonamide moiety and a benzimidazole derivative, which are known for their diverse biological activities.

Research indicates that compounds similar to 2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide exhibit various mechanisms of action:

  • Antimicrobial Activity : Benzimidazole derivatives have been shown to possess significant antimicrobial properties against various pathogens. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Properties : Some studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways. This compound may inhibit cell proliferation and promote programmed cell death in tumor cells.

Biological Activity Data

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits dihydropteroate synthase (DHPS)

Case Studies

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against oral pathogens. The results indicated that similar compounds showed significant inhibition against Fusobacterium nucleatum and Prevotella intermedia, suggesting potential applications in dental medicine .
  • Anticancer Research : In vitro studies have demonstrated that certain benzimidazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings support further exploration of this compound's anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Calculated Physicochemical Comparison

Property Target Compound Compound A (CAS 338964-27-5)
IUPAC Name 2,3,4-Trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide 4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Molecular Formula C₆H₂Cl₃SO₂N–(C₉H₁₀N₂)–(C₇H₇) → C₂₃H₂₁Cl₃N₃O₂S C₂₃H₂₂ClN₃O₃S
Molar Mass (g/mol) ~510.86 (calculated) 455.96
Substituents - 2,3,4-Trichloro (benzenesulfonamide)
- 3-Methylbenzyl (benzimidazole)
- 4-Chloro (benzenesulfonamide)
- 3-Methoxybenzyl (benzimidazole)

Key Observations :

Chlorination Pattern : The target compound’s 2,3,4-trichloro substitution introduces significant electron-withdrawing effects compared to Compound A’s single 4-chloro group. This may enhance lipophilicity (logP) and influence binding interactions with hydrophobic pockets in biological targets.

Molecular Weight : The target’s higher molar mass (~510.86 vs. 455.96 g/mol) could impact pharmacokinetic properties, such as absorption and distribution.

Hypothetical Research Findings

While experimental data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:

  • Solubility : Compound A’s methoxy group may confer better aqueous solubility than the target’s methyl group due to polar oxygen.

Methodological Considerations

The structural analysis of these compounds relies heavily on crystallographic techniques. For example:

  • SHELX : Widely used for refining small-molecule crystal structures.
  • WinGX : Facilitates data processing and visualization in crystallography. These tools enable precise determination of bond lengths, angles, and intermolecular interactions, critical for understanding how substituent variations affect molecular conformation and stability.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity for biological assays?

Methodological Answer: Synthesis requires precise stoichiometric control of intermediates (e.g., substituted benzimidazole precursors) and sulfonylation agents. A typical protocol involves refluxing intermediates (e.g., 4-amino-benzimidazole derivatives) with benzenesulfonyl chloride derivatives in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid). Post-reaction, vacuum evaporation and recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) enhance purity . Characterization via 1H^1H-NMR and FT-IR should confirm substitution patterns, particularly the benzyl and trichlorophenyl groups.

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR to verify aromatic proton environments (e.g., splitting patterns for dimethylbenzyl groups at δ 2.1–2.4 ppm). FT-IR should show sulfonamide S=O stretches near 1350–1300 cm1^{-1} and N-H bends at ~3300 cm1^{-1} .
  • Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (e.g., calculated via ChemDraw or Gaussian). Discrepancies >0.3% indicate impurities .

Q. What preliminary assays are recommended to screen its biological activity?

Methodological Answer:

  • Enzyme Inhibition: Test against kinases or proteases (e.g., EGFR or Bcl-2) using fluorometric assays. IC50_{50} values <10 µM suggest therapeutic potential.
  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Dose-response curves at 1–100 µM with triplicate replicates reduce false positives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental vs. theoretical reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level predicts electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). For example, discrepancies in sulfonamide nucleophilicity can be modeled by comparing Mulliken charges on the sulfonyl group with experimental Hammett σ values . Validate calculations with X-ray crystallography or 13C^{13}C-NMR chemical shifts .

Q. What strategies optimize regioselectivity during benzimidazole functionalization?

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at the benzimidazole C2 position to steer sulfonylation to C4.
  • Catalysis: Use Pd(OAc)2_2 with ligands (e.g., XPhos) for cross-couplings. Monitor progress via TLC (silica, ethyl acetate/hexane 3:7) .

Q. How should researchers address conflicting bioactivity data across cell lines?

Methodological Answer:

  • Mechanistic Profiling: Perform RNA-seq on responsive vs. non-responsive cell lines to identify target pathway dysregulation (e.g., apoptosis genes like BAX/BCL2).
  • Metabolic Stability: Assess hepatic microsome clearance (e.g., human S9 fraction) to rule out rapid degradation artifacts .

Theoretical and Methodological Frameworks

Q. What conceptual frameworks guide hypothesis-driven research on this compound?

Methodological Answer: Link studies to established theories:

  • Structure-Activity Relationship (SAR): Use Topliss Tree analysis to systematically vary substituents (e.g., methyl vs. chloro groups) and correlate with bioactivity .
  • Pharmacophore Modeling: Identify critical binding features (e.g., sulfonamide H-bond donors) using Schrödinger’s Phase or MOE .

Q. How can AI-driven simulations (e.g., COMSOL) enhance process optimization?

Methodological Answer:

  • Reaction Kinetics: Train neural networks on historical synthesis data (e.g., temperature, solvent polarity) to predict optimal reflux durations.
  • Crystallography: Use generative adversarial networks (GANs) to simulate crystal packing and solubility profiles .

Data Contradiction and Resolution

Q. How to reconcile discrepancies in reported IC50_{50}50​ values across studies?

Methodological Answer:

  • Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and normalize data to cell viability baselines.
  • Meta-Analysis: Apply Cochrane’s Q-test to assess heterogeneity; I2^2 >50% indicates significant variability requiring protocol harmonization .

Q. What advanced analytical techniques resolve ambiguous spectral data?

Methodological Answer:

  • 2D-NMR (HSQC, HMBC): Assign overlapping aromatic signals in 1H^1H-NMR. For example, HMBC correlations between benzimidazole C7 and benzenesulfonamide protons confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS): Achieve <3 ppm mass accuracy to distinguish isotopic clusters from adducts .

Future Directions

  • Smart Laboratories: Integrate AI for real-time reaction monitoring (e.g., in-line FT-IR) and autonomous parameter adjustments .
  • Multi-Omics Integration: Combine proteomics and metabolomics to map off-target effects and toxicity pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,3,4-trichloro-N-[5,6-dimethyl-1-(3-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide

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